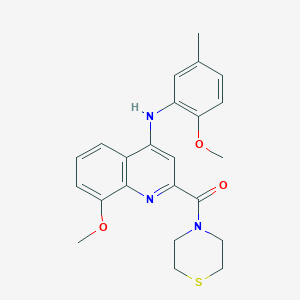

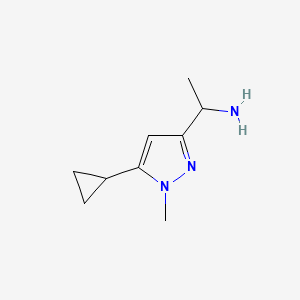

![molecular formula C18H14N6O6S2 B2614375 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide CAS No. 1428363-00-1](/img/structure/B2614375.png)

2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide is a complex organic compound that features both oxazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis

作用機序

Target of action

Oxazoles and thiazoles are important classes of heterocyclic compounds that are found in many biologically active molecules . They have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, and antioxidant .

Mode of action

The mode of action of oxazoles and thiazoles can vary greatly depending on their specific structures and the biological targets they interact with. For instance, some thiazole derivatives have been shown to have antihyperalgesic effects, possibly by modulating proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Biochemical pathways

Oxazoles and thiazoles can affect a wide range of biochemical pathways. For example, thiazole is a component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the synthesis of neurotransmitters .

Result of action

The molecular and cellular effects of oxazoles and thiazoles can include changes in cell signaling, gene expression, and enzymatic activity, among others. These changes can lead to various physiological effects, such as the relief of pain or inflammation, the inhibition of microbial growth, or the killing of cancer cells .

生化学分析

Biochemical Properties

2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide: plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The compound’s oxazole and thiazole rings are known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, the thiazole ring can interact with enzymes like thiamine pyrophosphate-dependent enzymes, which are crucial in carbohydrate metabolism . Additionally, the compound’s sulfamoyl group may inhibit certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

Cellular Effects

This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules and enzyme inhibition. The compound’s oxazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the sulfamoyl group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and altered gene expression. The degradation products may also have biological activity, which needs to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target enzymes or receptors .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered levels of metabolites such as citrate and succinate. Additionally, the compound’s interaction with thiamine pyrophosphate-dependent enzymes affects carbohydrate metabolism, leading to changes in glucose and pyruvate levels .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation are influenced by its chemical structure, including the presence of hydrophobic and hydrophilic regions .

Subcellular Localization

The subcellular localization of This compound affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation. Additionally, the compound’s interaction with nuclear proteins can influence gene expression and DNA repair processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the oxazole and thiazole rings. One common method for synthesizing oxazoles involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The thiazole ring can be synthesized using similar cyclization techniques involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. The use of commercial manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles . This method improves safety and efficiency compared to traditional batch synthesis.

化学反応の分析

Types of Reactions

2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide.

Substitution: Direct arylation of oxazoles with high regioselectivity using palladium-catalyzed reactions.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Substitution: Palladium catalysts, task-specific phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.

Major Products

The major products formed from these reactions include various substituted oxazoles and thiazoles, which can be further functionalized for specific applications.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence

類似化合物との比較

Similar Compounds

Oxazoles: Compounds containing the oxazole ring, such as 2-aryl-5-alkyl-substituted oxazoles.

Thiazoles: Compounds containing the thiazole ring, such as thiazolidines.

Uniqueness

2-(5-methyl-1,2-oxazole-3-amido)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide is unique due to its combination of oxazole and thiazole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings.

特性

IUPAC Name |

5-methyl-N-[4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O6S2/c1-10-8-13(23-30-10)15(25)22-17-21-14(9-29-17)16(26)20-11-2-4-12(5-3-11)32(27,28)24-18-19-6-7-31-18/h2-9H,1H3,(H,19,24)(H,20,26)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTRJBALRQDPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

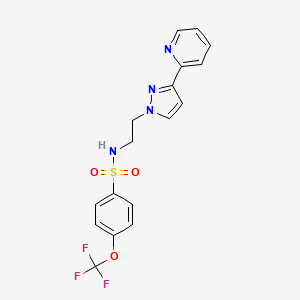

![N-(4-Fluorophenyl)-2-{[2-(furan-2-YL)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-YL]sulfanyl}acetamide](/img/structure/B2614293.png)

![7-(2,5-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614294.png)

![1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614299.png)

![5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2614301.png)

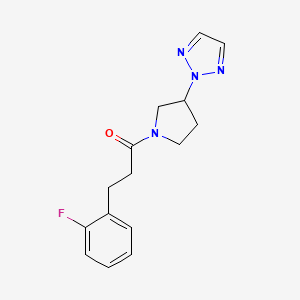

![5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2614302.png)

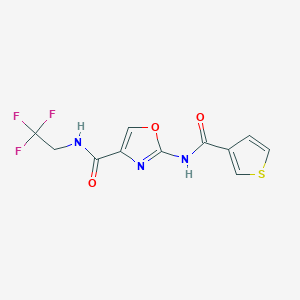

![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methoxybenzenesulfonyl)acetamide](/img/structure/B2614309.png)

![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)